[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Description
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C26H33N3O8S and its molecular weight is 547.62. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C19H24N2O5S, and it features a unique structure that combines various functional groups, including morpholine and sulfonamide moieties. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.
Key Properties
Property | Value |
---|---|
Molecular Weight | 396.47 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents |
The compound's biological activity can be attributed to its ability to interact with multiple cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, particularly in prostate (PC-3) and breast (MCF-7) cancer lines .
- JNK Pathway Activation : The compound may also activate the c-Jun N-terminal kinase (JNK) pathway, which has been associated with increased apoptosis in various cancer cell types. This suggests a dual mechanism where the compound not only inhibits growth signals but also promotes cell death pathways .
Case Studies
Case Study 1: Prostate Cancer Cell Lines
A study investigated the effects of similar compounds on PC-3 cells, revealing that treatment led to significant cell death and reduced proliferation rates. The mechanism was linked to the repression of Akt signaling through JNK activation.
Case Study 2: Breast Cancer Cell Lines
In MCF-7 cells, the compound demonstrated a similar antiproliferative effect, suggesting its potential as a therapeutic agent against hormone-responsive breast cancers. Researchers noted that combining this compound with conventional therapies like paclitaxel enhanced its efficacy .
In Vitro Studies
In vitro assays have shown that the compound exhibits dose-dependent inhibition of cancer cell growth. The following table summarizes key findings from various studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PC-3 | 15 | PI3K/Akt pathway inhibition | |
MCF-7 | 20 | JNK pathway activation |
In Vivo Studies
Although in vivo data is limited, preliminary animal studies suggest that compounds with similar structures can reduce tumor size and metastasis in xenograft models.
Properties
IUPAC Name |
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O8S/c1-3-35-23-17-22(29-11-13-34-14-12-29)24(36-4-2)16-21(23)28-25(30)19-37-26(31)18-27-38(32,33)15-10-20-8-6-5-7-9-20/h5-10,15-17,27H,3-4,11-14,18-19H2,1-2H3,(H,28,30)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLGCYVZGVSCFT-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)OCC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.